Tetrahydrofuran-2,5-diol

説明

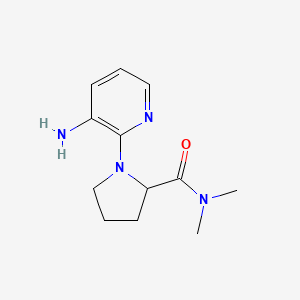

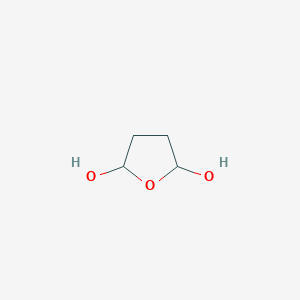

テトラヒドロフラン-2,5-ジオールは、分子式C4H8O3の化学化合物です。これは、環状エーテルであるテトラヒドロフランの誘導体であり、2位と5位に2つのヒドロキシル基が含まれています。

準備方法

合成経路と反応条件

テトラヒドロフラン-2,5-ジオールは、いくつかの方法で合成することができます。一般的な方法の1つは、2,5-ジヒドロキシテトラヒドロフランの還元です。 この還元は、パラジウム炭素(Pd/C)などの触媒を使用して、水素ガス下、加圧および高温で、触媒的水素化により達成することができます .

別の方法は、テトラヒドロフラン誘導体の開環とそれに続く官能基化です。 例えば、2,5-ジメチルフランを2,5-ヘキサンジオンに開環し、続いてアルデヒドとのアルドール縮合を行い、さらに水素化-環化を行うと、テトラヒドロフラン-2,5-ジオールが得られます .

工業的製造方法

テトラヒドロフラン-2,5-ジオールの工業的製造は、通常、2,5-ジヒドロキシテトラヒドロフランの触媒的水素化を含みます。このプロセスは大規模な反応器で制御された条件下で行われ、高い収率と純度が確保されます。 効率的な触媒と最適化された反応条件の使用は、工業的製造プロセスの経済的実現可能性にとって重要です .

化学反応解析

反応の種類

テトラヒドロフラン-2,5-ジオールは、次のような様々な化学反応を起こします。

酸化: 過マンガン酸カリウムまたは水酸化アルミニウム担持金触媒などの酸化剤を使用して、テトラヒドロフラン-2,5-ジカルボン酸に酸化することができます.

還元: この化合物は、還元されて、様々な官能基を持つテトラヒドロフラン誘導体を形成することができます。

置換: ヒドロキシル基が他の官能基に置き換わる求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと水酸化アルミニウム担持金触媒があります。

形成される主な生成物

科学研究への応用

テトラヒドロフラン-2,5-ジオールは、いくつかの科学研究に応用されています。

化学反応の分析

Types of Reactions

Tetrahydrofuran-2,5-diol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different functional groups.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrotalcite-supported gold catalysts.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or sulfonates under basic conditions.

Major Products Formed

科学的研究の応用

Tetrahydrofuran-2,5-diol has several scientific research applications:

作用機序

テトラヒドロフラン-2,5-ジオールの作用機序は、その特定の用途によって異なります。化学反応では、求核剤または求電子剤として作用し、様々な有機変換に関与します。生物系では、酵素や他の生体分子と相互作用し、生化学的経路に影響を与える可能性があります。 関与する正確な分子標的と経路は、現在も研究中です .

類似の化合物との比較

類似の化合物

テトラヒドロフラン(THF): ヒドロキシル基のない類似の構造を持つ環状エーテル.

2,5-ジメチルテトラヒドロフラン: ヒドロキシル基ではなく、2位と5位にメチル基を持つ誘導体.

2,5-ジヒドロキシテトラヒドロフラン: テトラヒドロフラン-2,5-ジオールの合成のための前駆体.

独自性

テトラヒドロフラン-2,5-ジオールは、2つのヒドロキシル基の存在により、独特の化学反応性と水素結合形成の可能性を与え、ユニークです。 これは、有機合成および高分子化学において、その類似体とは異なる特性を提供する貴重な中間体となります .

類似化合物との比較

Similar Compounds

Tetrahydrofuran (THF): A cyclic ether with a similar structure but without hydroxyl groups.

2,5-Dimethyltetrahydrofuran: A derivative with methyl groups at the 2 and 5 positions instead of hydroxyl groups.

2,5-Dihydroxytetrahydrofuran: A precursor for the synthesis of tetrahydrofuran-2,5-diol.

Uniqueness

This compound is unique due to the presence of two hydroxyl groups, which impart distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and polymer chemistry, offering different properties compared to its analogs .

特性

IUPAC Name |

oxolane-2,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-3-1-2-4(6)7-3/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWZSWBOSVVZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400177 | |

| Record name | 2,5-Furandiol, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133200-67-6 | |

| Record name | Tetrahydro-2,5-furandiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133200-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandiol, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dimethoxy-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11807434.png)

![5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B11807502.png)